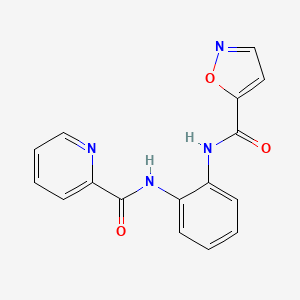
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This compound has been evaluated for its potential as a COX inhibitor and antimicrobial agent . It’s part of a broader class of isoxazole-carboxamide derivatives that have been studied for their biological activities .
Synthesis Analysis
Isoxazole derivatives can be synthesized through various pathways, both homogeneous and heterogeneous . The most commonly reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of “N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide” and similar compounds has been studied using various spectroscopy techniques . Molecular docking studies have been conducted to identify the possible binding interactions between these compounds and their biological targets .Chemical Reactions Analysis
Isoxazole derivatives, including “N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide”, have been evaluated for their reactivity in various chemical reactions . These reactions often involve the isoxazole ring and can lead to a variety of products with different biological activities .科学的研究の応用
Antitumor Activity
Research has shown that derivatives of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide exhibit potential as antitumor agents. Studies have focused on the synthesis and evaluation of these compounds for their ability to interact with DNA, potentially acting as minimal DNA-intercalating agents. Such compounds have shown moderate levels of in vivo antileukemic effects and interestingly, a lack of cross-resistance to certain amsacrine-resistant cell lines, suggesting a unique mechanism of action that may not involve topoisomerase II (Denny et al., 1990).
Fluorescence Sensing
N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide derivatives have been explored as fluorescence sensors for detecting metal ions. The development of a novel carboxamide-based off–on switch fluorescence sensor for Hg2+, Zn2+, and Cd2+ has been reported, where the sensor exhibits significantly enhanced fluorescence intensity in the presence of these ions, potentially due to chelation-enhanced fluorescence (CHEF) effect. Such sensors show promise for medical and environmental applications due to their low toxicity and high sensitivity (Kiani et al., 2020).
Antimicrobial and Antituberculosis Activity
Compounds based on the N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide framework have been synthesized and tested for antimicrobial and antituberculosis activities. Some derivatives have demonstrated moderate to good activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis. The structure-activity relationship of these compounds provides insights into the design of more effective antimycobacterial agents (Jadhav et al., 2016).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide have been utilized in the synthesis and characterization of complexes with potential applications in polymerization processes and as catalysts in various chemical reactions. These studies highlight the versatility and functional adaptability of the compound in catalyzing ethylene polymerization and other significant chemical transformations (Sun et al., 2010).
作用機序
Target of Action
The primary targets of N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid, which mediates various pathogenic mechanisms .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .
Biochemical Pathways
The inhibition of COX enzymes by N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes .
Pharmacokinetics
The qikprop module was used for adme-t analysis , suggesting that the compound’s absorption, distribution, metabolism, excretion, and toxicity were evaluated. These properties significantly impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can have various molecular and cellular effects, depending on the specific physiological or pathological process involved.
将来の方向性
The future directions for research on “N-(2-(picolinamido)phenyl)isoxazole-5-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications . This could include more detailed studies of their mechanisms of action, as well as the development of new synthetic routes and the exploration of their potential as therapeutic agents .
特性
IUPAC Name |
N-[2-(pyridine-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-15(13-7-3-4-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-10-18-23-14/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGQRBBRWCWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

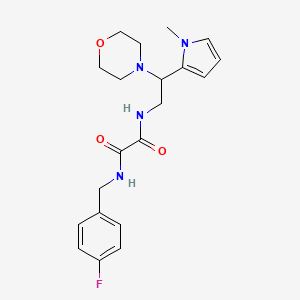
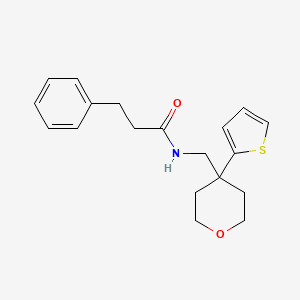
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
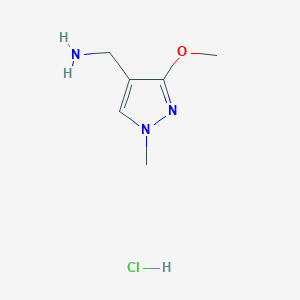
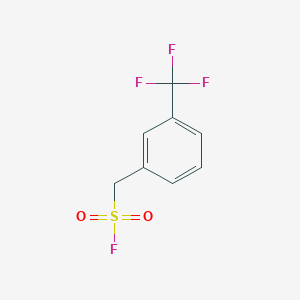
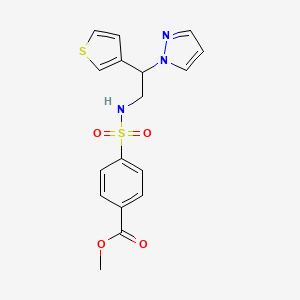

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)
![Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide](/img/no-structure.png)
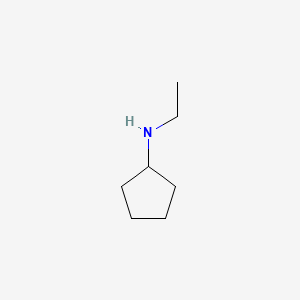
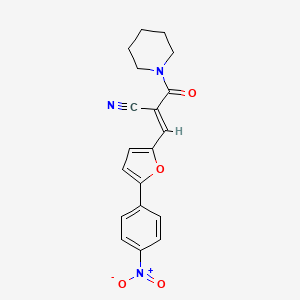
![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)